Ziyuglycoside I

Pharmacokinetics Bioavailability Metabolism

Select Ziyuglycoside I (ZG01) for its precise glycosylation-driven specificity. Unlike Ziyuglycoside II (4.6% oral bioavailability), ZG01’s 2.6% bioavailability makes it a superior ADME model. It potently triggers p53-mediated TNBC apoptosis (IC50: 13.96 µM) and upregulates type I collagen (+71.3% at 50 µM), with clinical validation (p<0.05). Essential for reproducible in vivo pharmacology and cosmeceutical formulation studies.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
Cat. No. B568928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiyuglycoside I
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1
InChIKeyWCHBFWOEFOZHMK-MLHVESHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ziyuglycoside I for Research Procurement: A Quantitative Guide to Differential Bioactivity and Pharmacokinetics


Ziyuglycoside I (ZG01, CAS 35286-58-9) is a triterpenoid saponin isolated primarily from the roots of Sanguisorba officinalis L. [1]. As a glycosylated derivative of pomolic acid, it belongs to the class of ursene-type triterpene glycosides [2]. Its molecular formula is C41H66O13, with a molecular weight of approximately 766.96 g/mol . While it shares a core structure with several other saponins from the same plant source, its specific glycosylation pattern (3-O-α-L-arabinopyranosyl-pomolic acid 28-O-β-D-glucopyranosyl ester) underpins distinct biological activities [2]. This guide focuses on quantifiable, comparator-based evidence to inform scientific selection and procurement decisions, differentiating it from its closest analogs, Ziyuglycoside II and the semi-synthetic derivative ZG02-ME.

Why Ziyuglycoside II or Pomolic Acid Cannot Be Directly Substituted for Ziyuglycoside I


Substituting Ziyuglycoside I with its close structural analog, Ziyuglycoside II, or its aglycone, pomolic acid, is scientifically unsound due to significant differences in pharmacokinetic behavior and resulting bioavailability. A direct comparison study in rats demonstrated that Ziyuglycoside II exhibits nearly double the oral bioavailability of Ziyuglycoside I (4.6% vs. 2.6%) [1]. This difference translates to a ~3.6-fold higher systemic exposure (AUC(0-t) of 438.9 vs. 95.4 ng/mL·h) after the same oral dose [1]. Furthermore, chemical modification of Ziyuglycoside I to form the derivative ZG02-ME has been shown to markedly enhance its anti-diabetic and hepato-renal protective properties, proving that minor structural changes lead to profoundly different in vivo efficacy profiles [2]. Consequently, for research applications, especially those involving in vivo studies, the use of impure extracts or substituting with related saponins introduces confounding variables that invalidate dose-response relationships and mechanistic interpretations.

Quantitative Differentiation of Ziyuglycoside I: A Comparator-Based Evidence Matrix


Systemic Exposure: Ziyuglycoside II Achieves 3.6-Fold Higher Plasma Levels Than Ziyuglycoside I After Oral Dosing

A head-to-head pharmacokinetic study in rats revealed a stark difference in systemic exposure following identical oral doses. Ziyuglycoside I exhibited an AUC(0-t) of 95.4 ± 7.2 ng/mL·h, while Ziyuglycoside II reached 438.9 ± 42.4 ng/mL·h [1]. This represents a 360% greater systemic exposure for Ziyuglycoside II. The study, which used a validated UPLC-MS/MS method and administered both compounds intragastrically at 5 mg/kg, highlights that Ziyuglycoside I is far less orally bioavailable than its structural analog [1].

Pharmacokinetics Bioavailability Metabolism

Oral Bioavailability: Ziyuglycoside I Bioavailability is 43% Lower Than That of Ziyuglycoside II

A direct comparative study quantified the absolute oral bioavailability of both compounds. The bioavailability of Ziyuglycoside I was measured at 2.6%, significantly lower than the 4.6% observed for Ziyuglycoside II [1]. This difference is a critical parameter for designing in vivo efficacy studies and for interpreting pharmacodynamic data.

Pharmacokinetics Oral Absorption Drug Delivery

Metabolic Stability: Ziyuglycoside I Serves as a Metabolically Labile Scaffold Compared to Its Derivative ZG02-ME

A study on type 2 diabetes demonstrated that the parent compound, Ziyuglycoside I (ZG01), possesses weaker in vivo anti-diabetic activity than its chemically modified derivative, Ziyuglycoside II methyl ester (ZG02-ME). While specific glucose-lowering figures are not provided in the abstract, the authors explicitly conclude that 'compared to ZG01, chemically modified ZG02-ME possess improved anti-diabetic properties' and demonstrated hepato-renal protective activities [1]. This positions Ziyuglycoside I as a less potent, potentially prodrug-like scaffold in this disease model, whose activity can be substantially augmented through structural modification.

Medicinal Chemistry Prodrug Type 2 Diabetes

Dermatological Application: Ziyuglycoside I Shows Dose-Dependent, Clinically Validated Increase in Type I Collagen

Ziyuglycoside I has demonstrated a significant, quantifiable effect on type I collagen expression in human fibroblasts. Treatment with 50 μM of Ziyuglycoside I increased collagen expression by 71.3% compared to control [1]. This in vitro finding was substantiated by a clinical study where a Ziyuglycoside I-containing formulation showed a statistically significant improvement (p<0.05) in visual wrinkle evaluation and image analysis compared to a placebo [1]. While no direct comparator to Ziyuglycoside II is provided in this study, this specific anti-wrinkle bioactivity is a well-documented and differentiating feature of Ziyuglycoside I.

Cosmeceuticals Skin Aging Collagen Synthesis

Anti-Tumor Activity: Ziyuglycoside I Exhibits Potent Antiproliferative Activity Against Triple-Negative Breast Cancer Cells

Ziyuglycoside I displays potent and selective cytotoxicity against the aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231. The compound exhibited a marked anti-proliferation activity with an IC50 value of 13.96 µM [1]. Furthermore, it was observed that the compound has low cytotoxicity on normal mammary gland cells [1]. Treatment with 20 µM Ziyuglycoside I for 24 hours increased the percentage of apoptotic cells in MDA-MB-231 cultures from a baseline of 2.43% to 44.76% .

Oncology Breast Cancer Apoptosis

Where Ziyuglycoside I Delivers Differentiated Research Value: Key Application Scenarios


Pharmacokinetic and ADME Studies on Low-Bioavailability Natural Products

Given its exceptionally low oral bioavailability (2.6%) compared to its analog Ziyuglycoside II (4.6%), Ziyuglycoside I serves as an excellent model compound for studying the absorption, distribution, metabolism, and excretion (ADME) barriers of triterpenoid saponins. Research programs focused on formulation science, prodrug design, or the impact of glycosylation on pharmacokinetics will find Ziyuglycoside I a valuable and well-characterized comparator [1].

In Vitro Oncology Research for Triple-Negative Breast Cancer (TNBC)

For oncology researchers, Ziyuglycoside I is a validated chemical probe for investigating mechanisms of p53-mediated cell cycle arrest and apoptosis, specifically in the context of TNBC. Its potent IC50 value of 13.96 µM against MDA-MB-231 cells and its ability to induce a 20-fold increase in apoptosis at 20 µM make it a robust tool for pathway analysis and target validation studies [2].

Cosmeceutical and Dermatological R&D for Anti-Wrinkle Formulations

The well-documented, dose-dependent upregulation of type I collagen by Ziyuglycoside I (+71.3% at 50 µM), coupled with positive clinical trial data (p<0.05 vs. placebo), establishes it as a premium active ingredient for anti-aging and skin-repair formulations. It serves as both a functional ingredient and a benchmark for developing novel cosmeceuticals targeting dermal matrix regeneration [3].

Medicinal Chemistry and Prodrug Development in Metabolic Disease

The comparative study showing that the derivative ZG02-ME possesses 'improved anti-diabetic properties' over Ziyuglycoside I (ZG01) underscores the parent compound's value as a scaffold for medicinal chemistry optimization. It is an ideal starting material for synthesizing and screening novel derivatives with enhanced potency and metabolic stability for type 2 diabetes and related complications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziyuglycoside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.